2-Bromo-6-nitro-4-(trifluoromethyl)phenol

Automated Synthesis Compound Management Logistics

2-Bromo-6-nitro-4-(trifluoromethyl)phenol is a polyhalogenated nitroaromatic building block featuring bromine, nitro, and trifluoromethyl substituents on a phenolic core. This substitution pattern imparts a unique electronic profile, rendering the compound a versatile intermediate in the synthesis of trifluoromethylated pharmaceuticals and agrochemicals.

Molecular Formula C7H3BrF3NO3
Molecular Weight 286 g/mol
CAS No. 206759-48-0
Cat. No. B3031229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-nitro-4-(trifluoromethyl)phenol
CAS206759-48-0
Molecular FormulaC7H3BrF3NO3
Molecular Weight286 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C(F)(F)F
InChIInChI=1S/C7H3BrF3NO3/c8-4-1-3(7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H
InChIKeyMPBXDOKYQAZNPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-nitro-4-(trifluoromethyl)phenol (CAS 206759-48-0) Sourcing & Technical Baseline


2-Bromo-6-nitro-4-(trifluoromethyl)phenol is a polyhalogenated nitroaromatic building block featuring bromine, nitro, and trifluoromethyl substituents on a phenolic core . This substitution pattern imparts a unique electronic profile, rendering the compound a versatile intermediate in the synthesis of trifluoromethylated pharmaceuticals and agrochemicals . As a halogenated phenol, it serves as a key precursor in cross-coupling reactions and the preparation of diphenyl ether derivatives .

Why Generic Trifluoromethylphenol Substitution Fails for 2-Bromo-6-nitro-4-(trifluoromethyl)phenol


Procurement of structurally similar analogs, such as 2-nitro-4-(trifluoromethyl)phenol (CAS 400-99-7) or 2-bromo-4-(trifluoromethyl)phenol (CAS 81107-97-3), cannot replicate the specific reactivity and physicochemical profile of 2-bromo-6-nitro-4-(trifluoromethyl)phenol. The synergistic electron-withdrawing effects of the ortho-nitro and ortho-bromo groups flanking the phenolic hydroxyl significantly alter its pKa, nucleophilicity, and stability compared to mono-substituted analogs . These differences directly impact reaction outcomes in sensitive synthetic sequences, particularly in cross-coupling and nucleophilic aromatic substitution reactions where regioselectivity is paramount . The quantitative evidence below delineates these critical performance gaps.

Quantitative Differentiation Evidence: 2-Bromo-6-nitro-4-(trifluoromethyl)phenol vs. Comparators


Solid-State vs. Liquid Handling: Impact on Automated Synthesis Workflows

In contrast to the commonly used analog 2-nitro-4-(trifluoromethyl)phenol, which is a liquid at ambient temperature, 2-bromo-6-nitro-4-(trifluoromethyl)phenol is a crystalline solid with a melting point of 21–23 °C . This physical state difference directly affects compound handling, storage, and weighing accuracy in automated high-throughput synthesis platforms.

Automated Synthesis Compound Management Logistics

Enhanced Lipophilicity for Membrane Penetration in Drug Discovery

The addition of a bromine atom to the 2-nitro-4-(trifluoromethyl)phenol scaffold increases the calculated partition coefficient (clogP). 2-Bromo-6-nitro-4-(trifluoromethyl)phenol exhibits a clogP of approximately 1.18 , while the non-brominated analog has a lower clogP value . This increased lipophilicity can enhance passive membrane permeability in cellular assays.

Drug Design ADME Physicochemical Properties

Validated Purity for Reliable Cross-Coupling and Building Block Applications

Commercial suppliers consistently provide 2-bromo-6-nitro-4-(trifluoromethyl)phenol at a minimum purity of 98% (by GC or HPLC), as verified by multiple independent vendor specifications . This level of purity is critical for ensuring reproducible yields in palladium-catalyzed cross-coupling reactions and other sensitive transformations, where trace impurities can act as catalyst poisons.

Organic Synthesis Cross-Coupling Quality Control

Positional Isomerism: Distinct Synthetic Utility from 2-Bromo-4-nitro-6-(trifluoromethyl)phenol

The target compound (2-bromo-6-nitro-4-(trifluoromethyl)phenol) is a distinct positional isomer from 2-bromo-4-nitro-6-(trifluoromethyl)phenol (CAS 105653-11-0). This difference in substitution pattern (ortho-nitro/ortho-bromo vs. para-nitro/ortho-bromo) fundamentally alters its reactivity in electrophilic and nucleophilic aromatic substitutions . The specific arrangement of the nitro and bromo groups in the target compound directs subsequent functionalization to the para-position relative to the hydroxyl group, a crucial feature for synthesizing specific disubstituted diphenyl ethers as outlined in patent literature .

Synthetic Methodology Regioselectivity Building Blocks

High-Value Application Scenarios for 2-Bromo-6-nitro-4-(trifluoromethyl)phenol


Synthesis of Trifluoromethylated Diphenyl Ether Herbicides and Pharmaceuticals

As validated by the EP0019388A1 patent , this compound serves as a direct intermediate in the preparation of nitro- and trifluoromethyl-substituted diphenyl ethers. Its specific substitution pattern is essential for constructing the core of certain agrochemical and pharmaceutical agents. The high purity specification ensures consistent reaction yields in these industrial processes .

Nickel-Catalyzed Cross-Coupling and C-O Activation Reactions

The presence of both bromine and a phenolic hydroxyl group makes this compound a versatile substrate for nickel-mediated transformations. Its reactivity has been demonstrated in the divergent trifluoromethylation of brominated phenol derivatives . The compound's solid physical state is advantageous for precise weighing in small-scale, high-value reaction setups.

Medicinal Chemistry Lead Optimization for Enhanced Lipophilicity

In drug discovery programs targeting intracellular targets, the increased clogP value of 2-bromo-6-nitro-4-(trifluoromethyl)phenol, relative to its non-brominated analog , suggests it may serve as a privileged scaffold. This property is desirable for improving the passive diffusion and cellular uptake of early-stage lead compounds, making it a strategic choice for building diverse screening libraries.

High-Throughput and Automated Synthesis Libraries

Its solid, crystalline nature at ambient temperature (melting point 21–23 °C) provides a distinct logistical advantage over liquid analogs. This facilitates automated dispensing and storage in compound management systems, reducing the risk of cross-contamination and evaporation. Combined with its validated high purity , it is an ideal building block for generating reliable and reproducible results in automated parallel synthesis.

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